1-((5-Chloronaphthalen-1-yl)sulfonyl)-1,4-diazepane hydrochloride
Overview
Description
The compound “1-((5-Chloronaphthalen-1-yl)sulfonyl)-1,4-diazepane hydrochloride” is a chemical compound with the molecular formula C16H18ClNO2S . It is also known by the synonym SCHEMBL10719519 . The IUPAC name for this compound is 1-(5-chloronaphthalen-1-yl)sulfonylazepane .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,4-diazepane ring attached to a sulfonyl group, which is further connected to a 5-chloronaphthalene group . The InChI string representation of the molecule isInChI=1S/C16H18ClNO2S/c17-15-9-5-8-14-13(15)7-6-10-16(14)21(19,20)18-11-3-1-2-4-12-18/h5-10H,1-4,11-12H2
. Physical And Chemical Properties Analysis
The molecular weight of the compound is 323.8 g/mol . It has a computed XLogP3-AA value of 4.2, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The topological polar surface area is 45.8 Ų . The compound has a complexity of 440 .Scientific Research Applications
Inhibition of Myosin Light Chain Kinase (MLCK)
ML-9 is a selective inhibitor of myosin light chain kinase (MLCK), with a Ki value of 3.8 µM . MLCK is an enzyme that plays a crucial role in muscle contraction and cell motility, so inhibiting it can have significant effects on these processes.
Inhibition of Protein Kinase A (PKA)
ML-9 also inhibits protein kinase A (PKA), with a Ki value of 32 µM . PKA is an enzyme that plays key roles in many cellular processes, including metabolism, transcription, and cell signaling.
Inhibition of Protein Kinase C (PKC)
ML-9 inhibits protein kinase C (PKC) as well, with a Ki value of 54 µM . PKC is involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues.
Inhibition of Catecholamine Secretion
ML-9 has been found to inhibit catecholamine secretion in intact and permeabilized chromaffin cells . Catecholamines are hormones produced by the adrenal glands, which include dopamine, norepinephrine, and epinephrine (adrenaline).
Prevention of Store-Operated Ca2+ Entry (SOCE)
ML-9 inhibits STIM1-plasma membrane interactions, preventing store-operated Ca2+ entry (SOCE) . SOCE is a major pathway for calcium signaling in non-excitable cells and plays a key role in both physiological and pathological processes.
Potential Application in Cancer Therapy
ML-9 has been identified as an attractive tool for targeting autophagy in cancer therapy . Autophagy is a cellular process involved in the degradation and recycling of cellular components, and its dysregulation is associated with various diseases, including cancer.
Enhancement of Anticancer Activity of Docetaxel
ML-9 has been found to enhance the anticancer activity of docetaxel , a chemotherapy medication used to treat various types of cancers, suggesting its potential application as an adjuvant to existing anticancer chemotherapy.
Research and Forensic Applications
ML-9 is used as an analytical reference standard that is structurally similar to known synthetic cannabinoids . This suggests its potential use in research and forensic applications related to these substances.
Mechanism of Action
Target of Action
ML-9 primarily targets myosin light-chain kinase (MLCK) , Akt kinase , and stromal interaction molecule 1 (STIM1) . These proteins play crucial roles in various cellular processes. MLCK is involved in muscle contraction, Akt kinase is crucial for cell survival and proliferation, and STIM1 is a key player in calcium signaling .
Mode of Action
ML-9 inhibits the activity of MLCK, Akt kinase, and STIM1 . It does so by binding to these proteins, thereby preventing them from performing their normal functions . This inhibition leads to changes in the cellular processes that these proteins are involved in .
Biochemical Pathways
The inhibition of MLCK, Akt kinase, and STIM1 by ML-9 affects several biochemical pathways. For instance, the inhibition of MLCK can affect muscle contraction, while the inhibition of Akt kinase can influence cell survival and proliferation . Additionally, the inhibition of STIM1 can disrupt calcium signaling, which is involved in numerous cellular processes .
Pharmacokinetics
The potency of ml-9 against its targets suggests that it may have good bioavailability .
Result of Action
The inhibition of MLCK, Akt kinase, and STIM1 by ML-9 leads to various molecular and cellular effects. For example, it can affect muscle contraction, cell survival, and calcium signaling . Additionally, ML-9 induces autophagy by stimulating autophagosome formation and inhibiting their degradation .
properties
IUPAC Name |
1-(5-chloronaphthalen-1-yl)sulfonyl-1,4-diazepane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2S.ClH/c16-14-6-1-5-13-12(14)4-2-7-15(13)21(19,20)18-10-3-8-17-9-11-18;/h1-2,4-7,17H,3,8-11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRYCIVTNLZOGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CC=C3Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60147228 | |
Record name | 1H-1,4-Diazepine, 1-((5-chloro-1-naphthalenyl)sulfonyl)hexahydro-, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60147228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-Chloronaphthalen-1-yl)sulfonyl)-1,4-diazepane hydrochloride | |
CAS RN |
105637-50-1 | |
Record name | ML 9 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105637501 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 105637-50-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=734549 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-1,4-Diazepine, 1-((5-chloro-1-naphthalenyl)sulfonyl)hexahydro-, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60147228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ML-9 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ2L6JK93I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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